REACTION_SMILES
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[Al+3:19].[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:24][CH2:25][O:26][C:27]([CH3:28])=[O:29].[CH:1]([CH3:2])([CH3:3])[NH:4][c:5]1[s:6][c:7]2[n:8][c:9]([C:14](=[O:15])[O:16][CH3:17])[cH:10][cH:11][c:12]2[n:13]1.[H-:18].[H-:21].[H-:22].[H-:23].[Li+:20]>>[CH:1]([CH3:2])([CH3:3])[NH:4][c:5]1[s:6][c:7]2[n:8][c:9]([CH2:14][OH:15])[cH:10][cH:11][c:12]2[n:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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COC(=O)c1ccc2nc(NC(C)C)sc2n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2nc(NC(C)C)sc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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CC(C)Nc1nc2ccc(CO)nc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |